

C4H3ClINS chemical compound database entry

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-5-iodo-4-methyl-1,3-thiazole
Cat. No.: B13600289

[Get Quote](#)

An In-Depth Technical Guide to C4H3ClINS (2-Chloro-5-(iodomethyl)thiazole): A Critical Electrophilic Building Block in Neonicotinoid Synthesis and Medicinal Chemistry

Executive Summary

In the landscape of modern agrochemical and medicinal synthesis, the precise construction of complex pharmacophores requires highly reactive, reliable building blocks. 2-Chloro-5-(iodomethyl)thiazole (C4H3ClINS) is a specialized electrophilic alkylating agent utilized extensively in the synthesis of second-generation neonicotinoid insecticides (such as thiamethoxam and clothianidin) and advanced pharmaceutical intermediates[1]. While its chlorinated precursor, 2-chloro-5-(chloromethyl)thiazole (CCMT), serves as the industrial standard for bulk synthesis[2], the iodinated variant is strategically deployed by synthetic chemists to overcome high activation energy barriers when coupling with sterically hindered or electronically deactivated nucleophiles.

As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical logic, reaction causality, and self-validating experimental protocols required to successfully synthesize and deploy C4H3ClINS in complex molecular architectures.

Physicochemical Profiling & Structural Logic

The structural architecture of C₄H₃ClINS is highly deliberate. The thiazole ring provides the necessary electronic distribution for target receptor binding, while the 2-chloro substituent prevents rapid metabolic degradation (e.g., by cytochrome P450 enzymes)[3]. The 5-iodomethyl group acts as the reactive "warhead" for synthetic conjugation.

Table 1: Physicochemical Profile of C₄H₃ClINS

Property	Value
Chemical Name	2-Chloro-5-(iodomethyl)thiazole
Molecular Formula	C ₄ H ₃ ClINS
Molecular Weight	259.50 g/mol
CAS Registry Number	210576-61-7
SMILES String	ClC1=NC=C(Cl)S1
Physical State	Light yellow to amber liquid/solid (Light-sensitive)

Mechanistic Reactivity: The Halogen Advantage

A frequent question in synthetic design is why one should synthesize the light-sensitive iodinated version when the chlorinated version (CCMT) is commercially abundant. The answer lies in fundamental S_N2 kinetics.

The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Iodide is an excellent leaving group, which dramatically lowers the transition state energy barrier during nucleophilic attack. This kinetic advantage is absolute necessary when the target nucleophile is a deactivated nitrogen—such as the N-nitroimine or N-cyanoimine groups found in neonicotinoid precursors—which lack the electron density to efficiently displace a chloride ion.

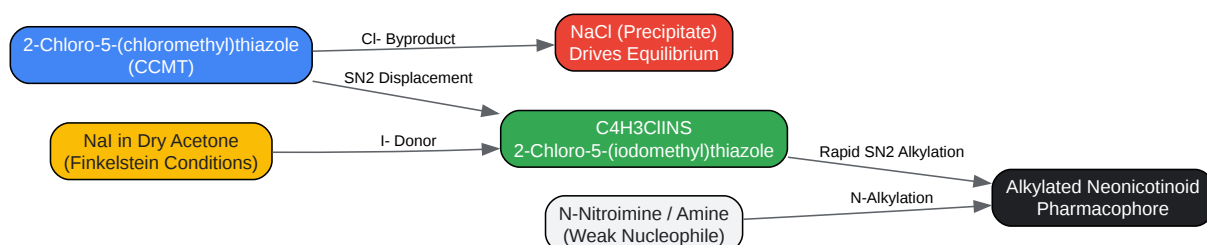
Table 2: Comparative Nucleophilic Substitution Kinetics (Halide Leaving Groups)

Leaving Group	Bond Dissociation Energy (C-X)	Relative SN2 Reaction Rate	Finkelstein Precipitate Solubility (in Acetone)
Chloride (-Cl)	~339 kJ/mol	1 (Baseline)	Insoluble (NaCl)
Bromide (-Br)	~285 kJ/mol	~50	Insoluble (NaBr)
Iodide (-I)	~213 kJ/mol	~100 - 150	Soluble (NaI)

Experimental Workflows & Self-Validating Protocols

To harness the reactivity of C₄H₃ClINS, it must be synthesized and immediately deployed to prevent degradation. The following protocols are designed as self-validating systems, ensuring that the chemist can visually and analytically confirm success at each step.

Workflow 1: Finkelstein Synthesis of C₄H₃ClINS



[Click to download full resolution via product page](#)

Workflow of Finkelstein halogen exchange and subsequent SN2 alkylation.

Objective: Convert 2-chloro-5-(chloromethyl)thiazole (CCMT) to its highly reactive iodinated analog[2]. Causality & Reagent Selection: Sodium iodide (NaI) is highly soluble in anhydrous acetone, whereas sodium chloride (NaCl) is virtually insoluble. This differential solubility drives the equilibrium of the reversible halogen exchange strictly to the right (Le Chatelier's principle). Anhydrous conditions are mandatory to prevent the hydrolytic degradation of the highly electrophilic methyl carbon.

Step-by-Step Methodology:

- Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to ensure a strictly moisture-free environment.
- Dissolution: Dissolve 1.5 equivalents of anhydrous NaI in 100 mL of dry acetone. Stir until the solution is completely clear.
- Addition: Dropwise, add 1.0 equivalent of CCMT[2]. Shield the reaction flask from direct light using aluminum foil, as the resulting C-I bond is susceptible to homolytic cleavage via photolysis.
- Reflux & Monitoring: Heat the mixture to a gentle reflux (56°C) for 2-4 hours.
- Workup: Cool the mixture to 0°C to maximize the precipitation of NaCl. Filter the suspension through a Celite pad to remove the salt. Concentrate the filtrate under reduced pressure (keeping the bath temperature below 30°C to prevent thermal degradation).

Self-Validating System: The reaction is visually self-indicating; the immediate formation of a fine, opaque white precipitate (NaCl) visually confirms the forward progress of the exchange. Completion is analytically validated via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The iodinated product (C₄H₃ClINS) will exhibit a slightly higher Retention Factor (R_f) than the chlorinated precursor due to its reduced dipole moment.

Workflow 2: SN2 N-Alkylation of a Deactivated Pharmacophore

Objective: Conjugate the C₄H₃ClINS building block to a deactivated amine (e.g., an N-nitroimine intermediate) to form a neonicotinoid precursor. Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is selected as a heterogeneous, non-nucleophilic base to scavenge the generated hydroiodic acid (HI) without competing for the electrophile. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the nucleophile and leave it "naked" and highly reactive.

Step-by-Step Methodology:

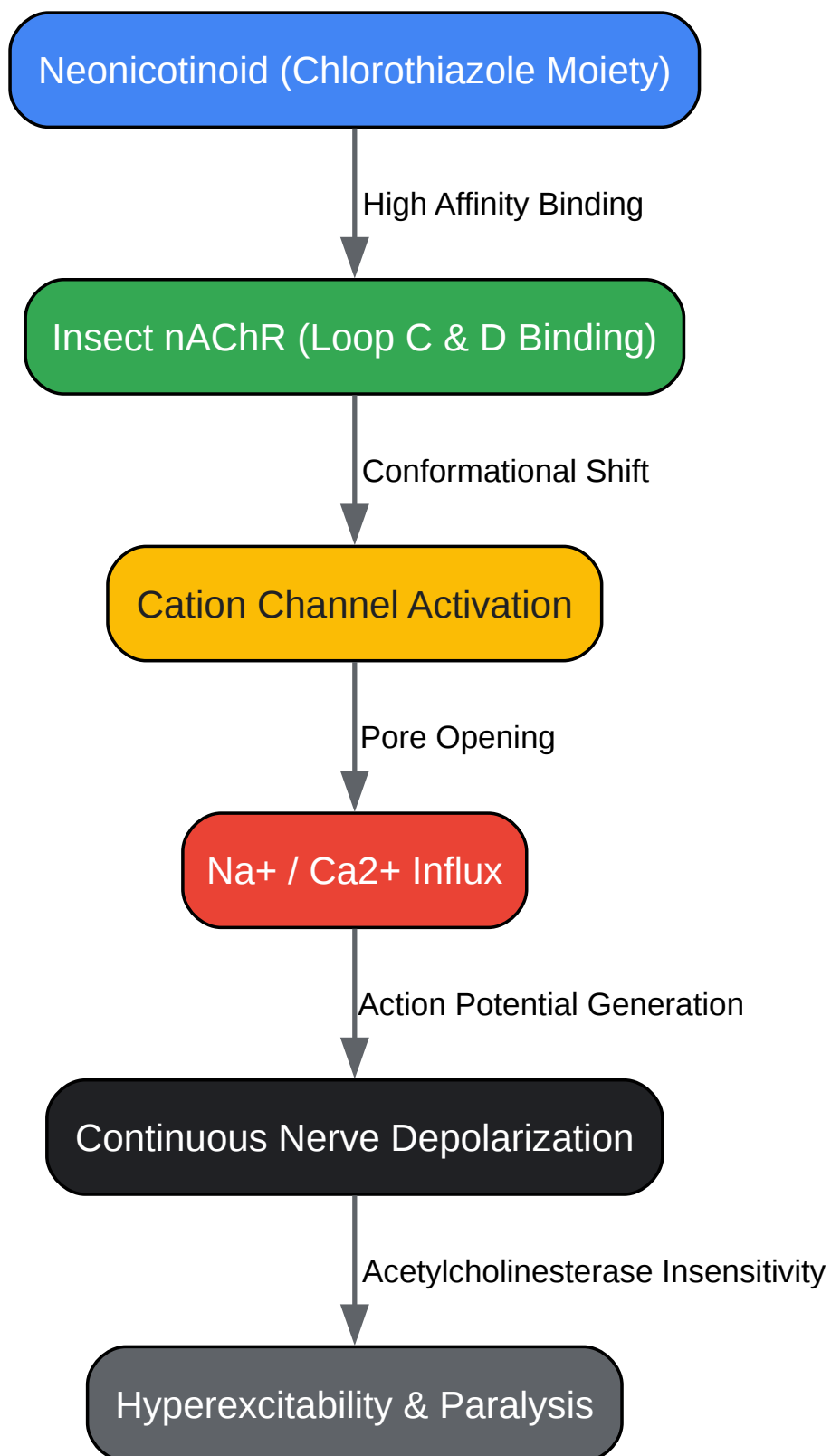
- Activation: Suspend 1.0 equivalent of the target N-nitroimine and 2.0 equivalents of finely milled anhydrous K₂CO₃ in 50 mL of dry DMF. Stir at room temperature for 30 minutes to facilitate deprotonation.
- Coupling: Dissolve 1.1 equivalents of freshly prepared C₄H₃ClINS[1] in 10 mL of DMF and add it dropwise to the suspension at 0°C to control the initial exothermic reaction.
- Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under argon.
- Quenching & Extraction: Pour the mixture into ice-cold water to precipitate the product and dissolve the inorganic salts. Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate.

Self-Validating System: The reaction system is chemically self-buffering; the insoluble K₂CO₃ neutralizes the generated HI, preventing the acid-catalyzed degradation of the sensitive nitroimine pharmacophore. The consumption of the highly reactive C₄H₃ClINS is monitored via LC-MS. The appearance of the target mass [M+H]⁺ alongside the complete disappearance of the C₄H₃ClINS peak (m/z ~259.5) confirms successful covalent coupling.

Biological Context: Neonicotinoid Mode of Action

Once the C₄H₃ClINS building block is successfully conjugated to the core pharmacophore, the resulting neonicotinoid exhibits high selective toxicity to agricultural pests. The mechanism of

action relies entirely on the spatial geometry and electronic distribution of the chlorothiazolymethyl moiety[3].



[Click to download full resolution via product page](#)

Mechanism of neonicotinoid-induced nAChR overstimulation and neurotoxicity.

Neonicotinoids act as potent competitive agonists at the insect nicotinic acetylcholine receptors (nAChRs)[3]. Structural biology and mutagenesis studies indicate that the chlorothiazole ring interacts specifically with the Loop C and Loop D regions of the insect nAChR $\alpha 1$ subunit[4]. Unlike endogenous acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, the neonicotinoid conjugate cannot be degraded by this enzyme. This binding triggers an irreversible conformational shift, forcing the associated cation channels to remain open. The resulting continuous influx of Na^+ and Ca^{2+} ions leads to sustained nerve depolarization, hyperexcitability, and ultimately, fatal paralysis of the insect[3].

References

- CAS 210576-61-7 (2-Chloro-5-(iodomethyl)thiazole) - bocsci.com - 1[1]
- The mechanism of loop C-neonicotinoid interactions at insect nicotinic acetylcholine receptor $\alpha 1$ subunit predicts resistance emergence in pests - nih.gov - 4[4]
- Molecular Mechanism of Action of Neonicotinoid Insecticides - mdpi.com - 3[3]
- 4-(Chloromethyl)thiazole hydrochloride - benchchem.com - 2[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. [4-\(Chloromethyl\)thiazole hydrochloride | 7709-58-2 | Benchchem](https://www.benchchem.com/product/4-(chloromethyl)thiazole-hydrochloride-7709-58-2) [[benchchem.com](https://www.benchchem.com)]
- 3. [Molecular Mechanism of Action of Neonicotinoid Insecticides](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. [The mechanism of loop C-neonicotinoid interactions at insect nicotinic acetylcholine receptor \$\alpha 1\$ subunit predicts resistance emergence in pests](https://pubmed.ncbi.nlm.nih.gov/210576617/) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/210576617/)]

- To cite this document: BenchChem. [C4H3ClINS chemical compound database entry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13600289/docs#c4h3clins-chemical-compound-database-entry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)